N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H11N3O4S and its molecular weight is 305.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Kostenko et al. (2008) involved the synthesis of a series of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones by reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines. These compounds demonstrated antistaphylococcal activity, establishing a connection between the structural framework of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide and potential antibacterial properties Kostenko et al., 2008.
Amplification of Antimicrobial Agents
Another investigation by Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, producing compounds with varied substituents, including furan-2'-yl and thien-2'-yl groups. These compounds were studied for their ability to amplify the effects of phleomycin against Escherichia coli, suggesting potential applications in enhancing antimicrobial therapy Brown & Cowden, 1982.
Antimicrobial Agents Development
Chambhare et al. (2003) synthesized two series of compounds involving the thienopyrimidinone ring, assessing their in vitro antibacterial and antimycobacterial activities. The study highlighted the importance of substituted amido or imino side chains for antimicrobial activity, which could be relevant for the design of new drugs based on the structural motifs of this compound Chambhare et al., 2003.
Mechanism of Action
Target of Action
The compound, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide, exhibits activity as a fungicide . It is useful in methods for the control of fungal pathogens in plants .
Result of Action
The compound acts as a fungicide, controlling the spread of fungal pathogens in plants
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(9-2-1-6-20-9)14-4-5-16-12(18)10-8(3-7-21-10)15-13(16)19/h1-3,6-7H,4-5H2,(H,14,17)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMJBRURWRCEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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